molecular formula C14H10ClN B1586030 5-chloro-2-phenyl-1H-indole CAS No. 23746-76-1

5-chloro-2-phenyl-1H-indole

Cat. No. B1586030
CAS RN: 23746-76-1
M. Wt: 227.69 g/mol
InChI Key: GQGZSWYJDNGSBE-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-indole, also known as 5-Cl-PIP, is a synthetic indole compound that has been used in a variety of scientific and medical applications. It is typically used as an intermediate in organic synthesis, and can be used in the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and dyes. 5-Cl-PIP is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Field

Pharmaceutical Sciences

Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method

Researchers synthesize a variety of indole derivatives and test them for these activities .

Results

Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor

Field

Neuroscience

Application

This compound is a novel glycogen phosphorylase inhibitor with brain-protective properties .

Method

A gene-silencing strategy was initially applied to downregulate PYGB proteins in mouse astrocytes, which was followed by a series of cellular experiments with the compound .

Results

The compound could target PYGB to exert its protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes .

Antiviral Activity of Indole Derivatives

Field

Virology

Application

Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .

Method

These compounds are synthesized and tested for their inhibitory activity against various viruses .

Results

Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity of Indole Derivatives

Field

Immunology

Application

Indole derivatives have been found to possess anti-inflammatory activities .

Method

These compounds are synthesized and tested for their ability to inhibit inflammatory responses .

Results

Some indole derivatives have shown significant anti-inflammatory activities .

Anticancer Activity of Indole Derivatives

Field

Oncology

Application

Indole derivatives have been found to possess anticancer activities .

Method

These compounds are synthesized and tested for their ability to inhibit the growth of cancer cells .

Results

Some indole derivatives have shown significant anticancer activities .

Antioxidant Activity of Indole Derivatives

Field

Biochemistry

Application

Indole derivatives have been found to possess antioxidant activities .

Method

These compounds are synthesized and tested for their ability to neutralize free radicals .

Results

Some indole derivatives have shown significant antioxidant activities .

Antimicrobial Activity of Indole Derivatives

Field

Microbiology

Application

Indole derivatives have been found to possess antimicrobial activities .

Method

These compounds are synthesized and tested for their ability to inhibit the growth of various microbes .

Results

Some indole derivatives have shown significant antimicrobial activities .

Antitubercular Activity of Indole Derivatives

Field

Pharmaceutical Sciences

Application

Indole derivatives have been found to possess antitubercular activities .

Method

These compounds are synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis .

Results

Some indole derivatives have shown significant antitubercular activities .

properties

IUPAC Name

5-chloro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZSWYJDNGSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363226
Record name 5-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-phenyl-1H-indole

CAS RN

23746-76-1
Record name 5-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
B Vivekanand, KM Raj… - Journal of Molecular …, 2015 - Elsevier
… An equimolar mixture of 5-chloro-2-phenyl-1H-indole-3-amine (0.413 g, 0.001 mol) and 2-thioxo-1,2-dihydroquinoline-3-carboxaldehyde (0.198 g, 0.001 mol) in ethanol (20 mL) was …
Number of citations: 39 www.sciencedirect.com
JR Kerr, L Trembleau, JMD Storey… - Acta Crystallographica …, 2015 - scripts.iucr.org
The crystal structures of four indole derivatives with various substituents at the 2-, 3- and 5-positions of the ring system are described, namely, ethyl 3-(5-chloro-2-phenyl-1H-indol-3-yl)-3…
Number of citations: 6 scripts.iucr.org
D Bellezza, B Noverges, F Fasano… - European Journal of …, 2019 - Wiley Online Library
The C‐C ring closure of α‐chloromethyl alkyl or aryl N‐aryl imines catalyzed with 1 to 10 % Pd(OAc) 2 /P(p‐tolyl) 3 afford efficiently 2‐aryl‐ and 2‐alkyl‐1H‐indoles. The …
NM Jagadeesh, KM Mahadevan, MN Kumara… - Int J Pharm Pharm …, 2014 - researchgate.net
… To a partially dissolved solution of 5-chloro-2-phenyl-1H-indole (1 g, 43 mmol) in anhydrous ether (30 ml) at 0 oC was added oxalyl chloride drop wise (0.53 mL, 43 mmol) and the …
Number of citations: 19 www.researchgate.net
P Ahuja, N Siddiqui - European Journal of Medicinal Chemistry, 2014 - Elsevier
A series of thirty indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione 5a–f, 6a–f, 7a–f, 8a–f and 9a–f were synthesized to …
Number of citations: 74 www.sciencedirect.com
J Huo, L Chen, H Si, S Yuan, J Li, H Dong… - Journal of Agricultural …, 2022 - ACS Publications
Indole is a popular and functional scaffold existing widely in the fields of medicine, pesticides, spices, food and feed additives, dyes, and many others. Among indoles, 2-arylindole …
Number of citations: 11 pubs.acs.org
L UGWUONAH - Journal of Applied Chemistry, 2018 - eprints.gouni.edu.ng
Sample compounds that could act as allosteric modulators of CB1 cannabinoid receptors were synthesized. The compounds are analogues of pre-discovered bioactive molecules that …
Number of citations: 0 eprints.gouni.edu.ng
BS Sasidhar, JS Biradar - Medicinal Chemistry Research, 2013 - Springer
… A mixture of 5-chloro-2-phenyl-1H-indole-3-carboxaldehyde (… g, 0.5 mmol), and 5-chloro-2-phenyl-1H-indole (3b) (0.113 g, … A mixture of 5-chloro-2-phenyl-1H-indole-3-carboxaldehyde (…
Number of citations: 18 link.springer.com
J Kaur, D Utreja, N Jain, S Sharma - Current Organic …, 2019 - ingentaconnect.com
… 5-Chloro-2-phenyl-1H-indole-3-carbaldehyde 87 and malononitrile 88 were reacted with catalytic amount of piperidine in ethanol to yield indole derivatives 89 by Saundane and …
Number of citations: 42 www.ingentaconnect.com
S Narwal, S Kumar, PK Verma - Research on Chemical Intermediates, 2017 - Springer
… [5], from 5-chloro-2-phenyl-1H-indole-3-amine (a) and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde (b) as starting materials, as presented in Scheme 1. These derivatives were …
Number of citations: 53 link.springer.com

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